N-(morpholine-4-carbothioyl)-4-nitrobenzamide
CAS No.: 58415-37-5
Cat. No.: VC5065969
Molecular Formula: C12H13N3O4S
Molecular Weight: 295.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58415-37-5 |
|---|---|
| Molecular Formula | C12H13N3O4S |
| Molecular Weight | 295.31 |
| IUPAC Name | N-(morpholine-4-carbothioyl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C12H13N3O4S/c16-11(9-1-3-10(4-2-9)15(17)18)13-12(20)14-5-7-19-8-6-14/h1-4H,5-8H2,(H,13,16,20) |
| Standard InChI Key | KBQNYCRXGJDAIJ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Structural Features
N-(Morpholine-4-carbothioyl)-4-nitrobenzamide consists of three primary components:
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4-Nitrobenzamide backbone: A benzamide derivative with a nitro group (-NO₂) at the para position.
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Morpholine-4-carbothioyl group: A thiourea-functionalized morpholine ring (C₄H₈ONS) attached to the amide nitrogen.
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Thiocarbonyl bridge: A sulfur-containing linkage (-C(=S)-N-) connecting the morpholine and benzamide units.
The molecular formula is C₁₂H₁₃N₃O₄S, with a molecular weight of 295.32 g/mol.
IUPAC Name and SMILES Notation
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IUPAC Name: N-(morpholine-4-carbothioyl)-4-nitrobenzamide
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Canonical SMILES: C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)N+[O-]
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of N-(morpholine-4-carbothioyl)-4-nitrobenzamide involves two primary steps (Figure 1):
Step 1: Synthesis of 4-Nitrobenzamide
A patented method (RU2103260C1) outlines the production of 4-nitrobenzamide from 4-nitrobenzoic acid :
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Reaction Conditions:
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Reactants: 4-Nitrobenzoic acid, ammonium carbamate (NH₂COONH₄), and a catalytic amount of phosphoric acid (H₃PO₄).
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Temperature: 130–140°C
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Duration: 2–3 hours
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Yield: ~85%
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Mechanism: The reaction proceeds via ammonolysis, where the carboxylic acid reacts with ammonium carbamate to form the amide.
Step 2: Incorporation of the Morpholine-4-carbothioyl Group
The thiourea linkage is introduced through a nucleophilic substitution reaction:
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Reactants:
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4-Nitrobenzamide
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Morpholine-4-carbonyl chloride (or equivalent thiocarbonyl transfer reagent)
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Solvent: Anhydrous dichloromethane or dimethylformamide (DMF)
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Catalyst: Triethylamine (Et₃N) to neutralize HCl byproducts
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Conditions: Room temperature, 12–24 hours
Industrial-Scale Optimization
For commercial production, continuous flow reactors are employed to enhance yield and purity. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Reactor Temperature | 25–30°C |
| Residence Time | 30–45 minutes |
| Catalyst Loading | 1.5 mol% H₃PO₄ |
| Purification Method | Recrystallization (Ethanol/Water) |
Physicochemical Properties
Solubility and Stability
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Solubility:
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Polar solvents: Highly soluble in DMSO (>50 mg/mL) and DMF.
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Aqueous buffers: Limited solubility (<1 mg/mL at pH 7.4).
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Stability:
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Thermal: Decomposes at >200°C (TGA data).
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Photolytic: Sensitive to UV light; storage in amber vials recommended.
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Spectroscopic Characterization
| Technique | Key Features |
|---|---|
| ¹H NMR (DMSO-d₆) | - Morpholine protons: δ 3.6–3.8 (m, 4H) |
| - Aromatic protons: δ 8.2 (d, 2H), 8.4 (d, 2H) | |
| ¹³C NMR | - Thiourea carbonyl: δ 180.2 |
| IR (KBr) | - C=O stretch: 1680 cm⁻¹ |
| - NO₂ asymmetric stretch: 1520 cm⁻¹ |
| Property | 4-Nitro Derivative | 3-Nitro Derivative |
|---|---|---|
| Solubility in DMSO | 52 mg/mL | 48 mg/mL |
| Melting Point | 198–200°C | 192–194°C |
| Electron Density | Lower (para-NO₂) | Higher (meta-NO₂) |
Research Challenges and Future Directions
Data Gaps
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Biological Screening: No in vitro or in vivo studies are publicly reported.
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Toxicological Profile: Acute and chronic toxicity data are unavailable.
Recommended Studies
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Anticancer Screening: Test against NCI-60 cell line panel.
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ADMET Profiling: Assess permeability (Caco-2 assay) and metabolic stability (microsomal incubation).
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